5-(Tert-butyl)isoxazole-3-carboxylic acid

Lipophilicity Drug design ADME prediction

Researchers tuning membrane permeability without altering ionization-dependent workflows face a gap: 5-methyl/ethyl analogs offer low LogP (0.68-1.21), while 5-phenyl adds planar aromatic interactions. 5-(tert-Butyl)isoxazole-3-carboxylic acid fills this precisely. • LogP ~1.9 with pKa 3.49-indistinguishable from 5-methyl (3.46) and 5-ethyl (3.46)-enabling permeability tuning without reformulation rework. • Taft Es -1.54 steric bulk shields the C-4 position, directing amidation/esterification exclusively to the 3-COOH group. • 303.5°C boiling point and 1.17 g/cm³ density reduce vacuum distillation energy vs. 5-methyl/ethyl alternatives for kg-scale synthesis.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 90607-21-9
Cat. No. B1286294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butyl)isoxazole-3-carboxylic acid
CAS90607-21-9
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)C(=O)O
InChIInChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11)
InChIKeyGBFOGDDBEDQGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyl)isoxazole-3-carboxylic Acid: Physicochemical Overview


5-(Tert-butyl)isoxazole-3-carboxylic acid (CAS 90607-21-9) is a 5-alkyl-substituted isoxazole-3-carboxylic acid derivative within the broader class of five-membered heterocyclic carboxylic acids. It bears a sterically demanding tert-butyl group at the 5-position and a carboxylic acid at the 3-position, with molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol [1]. This compound is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the tert-butyl substituent confers distinct physicochemical properties—including elevated lipophilicity, unique boiling point, and substantial steric bulk—relative to its 5-methyl, 5-ethyl, 5-isopropyl, and 5-phenyl congeners .

5-(tert-Butyl)isoxazole-3-carboxylic Acid: Generic Substitution Limitations


In-class compounds such as 5-methyl-, 5-ethyl-, 5-isopropyl-, and 5-phenylisoxazole-3-carboxylic acids cannot be simply interchanged with 5-(tert-butyl)isoxazole-3-carboxylic acid because the 5-substituent directly governs three critical, quantifiable properties: lipophilicity (LogP), steric demand (Taft Es), and boiling point . Replacing the tert-butyl group with a smaller alkyl substituent reduces LogP by up to 1.2 log units, which can alter membrane permeability and off-target binding in medicinal chemistry programs; conversely, switching to a 5-phenyl analog increases LogP while introducing planar aromatic interactions that differ from the globular, saturated steric contour of the tert-butyl group . The boiling point and density differences also affect purification workflow selection (distillation vs. recrystallization). These quantifiable physicochemical gaps mean that downstream reaction yields, regioselectivity in further derivatization, and biological activity of final compounds are not transferable across 5-substituted analogs without empirical re-optimization.

5-(tert-Butyl)isoxazole-3-carboxylic Acid: Head-to-Head Physicochemical Comparison


LogP Differentiation vs. 5-Substituted Analogues

5-(Tert-butyl)isoxazole-3-carboxylic acid (LogP 1.90; XLogP3 2.0) exhibits a lipophilicity that is substantially higher than its 5-methyl (LogP 0.68) and 5-ethyl (LogP 1.14) counterparts, moderately higher than the 5-isopropyl analog (LogP 1.50), and moderately lower than the 5-phenyl analog (LogP 2.04–2.76) . This places the tert-butyl compound in a distinct 'Goldilocks' lipophilicity zone (~1.9–2.0) that bridges the gap between the low-LogP small alkyl series and the high-LogP 5-phenyl derivative.

Lipophilicity Drug design ADME prediction

pKa Similarity to 5-Methyl and 5-Ethyl Analogues

The predicted pKa of 5-(tert-butyl)isoxazole-3-carboxylic acid is 3.49±0.10 , which is statistically indistinguishable from 5-methylisoxazole-3-carboxylic acid (pKa 3.46±0.10) and 5-ethylisoxazole-3-carboxylic acid (pKa 3.46±0.10) . The unsubstituted isoxazole-3-carboxylic acid (pKa 3.39±0.10) and 5-phenyl analog (pKa 3.33±0.10) are slightly more acidic. Because all compounds share a near-identical ionization state at physiological pH (~99% deprotonated), any differential in vitro or in vivo behavior is attributable to the lipophilicity and steric differences, not to charge differences.

Ionization constant Bioavailability Salt formation

Boiling Point Comparison with Common Analogues

The predicted boiling point of 5-(tert-butyl)isoxazole-3-carboxylic acid is 303.5±30.0 °C at 760 mmHg . This is lower than the 5-methyl analog (312.5±22.0 °C), the 5-ethyl analog (316.1±30.0 °C), and substantially lower than the 5-phenyl analog (434.7±33.0 °C), while the 5-isopropyl analog boils at a comparable 298.2 °C . The lower boiling point relative to most comparators can simplify vacuum distillation purification and reduce the risk of thermal decomposition during workup.

Purification Distillation Thermal stability

Density Comparison with 5-Substituted Analogues

The predicted density of 5-(tert-butyl)isoxazole-3-carboxylic acid is 1.169–1.2 g/cm³ . This is the lowest among the series: 5-methyl (1.348 g/cm³), 5-ethyl (1.273 g/cm³), 5-isopropyl (1.211 g/cm³), and 5-phenyl (1.320 g/cm³) . The lower density is consistent with the bulky, roughly spherical tert-butyl group disrupting close crystal packing, which can manifest as altered solubility, lower melting enthalpy, and distinct powder handling characteristics.

Crystallinity Formulation Material handling

Steric Demand: tert-Butyl vs. Smaller Alkyl Substituents

The Taft steric substituent constant (Es) for the tert-butyl group is approximately −1.54, compared to 0.00 for methyl, −0.07 for ethyl, and −0.47 for isopropyl [1]. This means the tert-butyl group exerts a steric demand roughly 1.5 Es units greater than methyl and over 1.0 Es unit greater than isopropyl. In the context of 5-substituted isoxazole-3-carboxylic acids, this bulk shields the C-4 position of the isoxazole ring from electrophilic attack, directing further functionalization to the carboxylic acid side chain (amide/ester formation) or to alternative ring positions, enabling synthetic sequences that would be non-selective with smaller 5-substituents [2].

Steric hindrance Regioselectivity Synthetic intermediate

5-(tert-Butyl)isoxazole-3-carboxylic Acid: Key Application Scenarios


Enhanced Lipophilicity, Unchanged Ionization Profile

When a lead optimization program requires a 5-substituted isoxazole-3-carboxylic acid scaffold with a LogP around 1.9–2.0 but the pKa must remain near 3.5 to preserve the same ionization-dependent solubility and salt-forming behavior as the 5-methyl or 5-ethyl analog, 5-(tert-butyl)isoxazole-3-carboxylic acid is the only choice. As shown in Evidence Items 1 and 2, its pKa (3.49) is indistinguishable from 5-methyl (3.46) and 5-ethyl (3.46), while its LogP is elevated by ~1.2 and ~0.8 log units, respectively . This enables tuning of membrane permeability without altering the pH-dependent purification or formulation workflow, avoiding re-optimization of multiple synthetic steps.

Steric Shielding in Herbicide and Fungicide Synthesis

The Taft Es of −1.54 for the tert-butyl group (Evidence Item 5) provides substantial steric shielding of the isoxazole C-4 position, directing amidation or esterification exclusively to the 3-carboxylic acid group [1]. Patents on isoxazole herbicides (e.g., US 6,121,201 and related families) describe 5-alkylisoxazole-3-carboxylic acid derivatives as key intermediates; the tert-butyl variant is specifically advantageous when the downstream heterocycle elaboration requires a bulky, chemically inert 5-substituent that prevents unwanted cycloaddition side reactions at the ring [2]. Procurement of the tert-butyl compound rather than the 5-methyl or 5-ethyl analog is essential for these synthetic routes.

Boiling Point and Density Advantages for Scale-Up

For kilogram-scale synthesis, the 303.5 °C boiling point and 1.17 g/cm³ density of 5-(tert-butyl)isoxazole-3-carboxylic acid (Evidence Items 3 and 4) offer practical advantages over the 5-methyl (312.5 °C, 1.35 g/cm³) and 5-ethyl (316.1 °C, 1.27 g/cm³) alternatives . The ~9–13 °C lower boiling point reduces vacuum distillation energy input and the lower density means a given mass occupies more volume, facilitating mixing in large reaction vessels. These incremental process advantages can reduce per-batch cost and thermal decomposition risk in continuous manufacturing of downstream active ingredients.

Fragment Library Design for Crystallography and SPR

Fragment-based drug discovery (FBDD) libraries benefit from inclusion of a 5-substituted isoxazole-3-carboxylic acid panel that spans a wide LogP range while maintaining a constant ionization state. 5-(Tert-butyl)isoxazole-3-carboxylic acid fills the critical LogP ~1.9 gap between the low-lipophilicity 5-methyl/ethyl entries (LogP 0.68–1.21) and the high-lipophilicity 5-phenyl entry (LogP 2.04–2.76), as documented in Evidence Item 1 . Its globular tert-butyl group also provides distinct electron density that aids unambiguous placement in X-ray crystallographic refinement, making it a preferred fragment for soaking experiments where clear rotational definition of the ligand is required.

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